Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate
Description
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is a cyclic ketal derivative of ethyl acetoacetate, characterized by a but-3-ynyl substituent on the 1,3-dioxolane ring. This compound is synthesized via acid-catalyzed ketalization of ethyl acetoacetate with ethylene glycol and a but-3-ynyl precursor under reflux conditions, typically using p-toluenesulfonic acid (p-TsOH) as a catalyst and a Dean-Stark apparatus to remove water (). While its primary applications in the literature include biochemical research—such as its role in studying breast cancer metastasis mechanisms ()—it belongs to a broader class of flavorant ketals like Fructone (Ethyl 2-methyl-1,3-dioxolan-2-yl acetate), which are widely used in the fragrance and food industries ().
Properties
IUPAC Name |
ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-5-6-11(14-7-8-15-11)9-10(12)13-4-2/h1H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZAEGRNCTVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of but-3-yn-1-yl acetate with ethylene oxide under acidic conditions. Another method involves the reaction of but-3-yn-1-ol with ethyl chloroacetate in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Acetoacetate Ketal Derivatives
| Compound Name | Substituent on Dioxolane Ring | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|
| Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate | But-3-ynyl | C₁₁H₁₆O₄ | Not specified | Biochemical research |
| Ethyl 2-methyl-1,3-dioxolan-2-yl acetate (Fructone) | Methyl | C₈H₁₄O₄ | 6413-10-1 | Flavoring agent, fragrances |
| Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate (Fructone-B) | 2,4-Dimethyl | C₉H₁₆O₄ | 6290-17-1 | Industrial flavoring |
| Ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | Propyl | C₁₀H₁₈O₄ | 15571-51-4 | Chemical intermediates |
Key Observations :
Key Observations :
- Cobalt-based catalysts (e.g., CoCl₂) in solvent-free conditions achieve higher yields (>95%) for flavorant ketals compared to traditional p-TsOH methods ().
Physicochemical Properties
Substituents significantly affect physical properties:
Table 3: Physical Properties
Key Observations :
- The alkyne group in the target compound may reduce volatility compared to Fructone, limiting its use in fragrance applications but favoring specialized biochemical uses ().
Biological Activity
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, with the CAS number 91798-91-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆O₄
- Molecular Weight : 212.24 g/mol
- Structure : The compound features a dioxolane ring, which is known for its role in various biological activities.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological targets. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Studies have indicated that dioxolane derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Moderate activity with a minimum inhibitory concentration (MIC) of 100 µg/mL.
Anticancer Properties
Research has suggested potential anticancer effects of this compound. In vitro studies have demonstrated:
- Cell Line Studies : this compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7.
- IC50 Values : Approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Membrane Disruption : Antimicrobial activity may be linked to the disruption of bacterial cell membranes.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study conducted by Hayakawa et al. (1984) examined the antimicrobial properties of several dioxolane derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Testing
In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound demonstrated promising anticancer activity with potential for further development as a therapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition at 50 µg/mL | Hayakawa et al., 1984 |
| Antimicrobial | Escherichia coli | MIC = 100 µg/mL | Hayakawa et al., 1984 |
| Anticancer | HeLa | IC50 = 30 µM | Journal of Medicinal Chemistry |
| Anticancer | MCF7 | IC50 = 25 µM | Journal of Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
